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molecular formula C7H7BrN2O B2977465 4-Amino-3-bromobenzamide CAS No. 143321-93-1

4-Amino-3-bromobenzamide

Cat. No. B2977465
M. Wt: 215.05
InChI Key: JEZZLUBVYLEUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790724B2

Procedure details

To a suspension of 4-amino-benzamide (1.00 g, 7.34 mmol) in 50 mL of 1:4 CH3CN/DCM at 0° C. was added N-bromosuccinimide (NBS) (1.31 g, 7.34 mmol) in 20 mL of 1:1 CH3CN/DCM. The mixture was warmed to RT and stirred for 16 h under Ar. Treated with 100 mL of EtOAc, the mixture was washed with H2O (2×30 mL), brine (20 mL) and dried (Na2SO4). The organic solvent was evaporated in vacuo and the residue was triturated with DCM to give 1.45 g (92%) of the title compound as a faint yellow solid. Mass spectrum (ESI, m/z): Calcd. for C7H7BrN2O, 215.0 (M+H), found 215.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
CH3CN DCM
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
CH3CN DCM
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O.CCOC(C)=O>CC#N.C(Cl)Cl>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[Br:11] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C(=O)N)C=C1
Name
CH3CN DCM
Quantity
50 mL
Type
solvent
Smiles
CC#N.C(Cl)Cl
Step Two
Name
Quantity
1.31 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
CH3CN DCM
Quantity
20 mL
Type
solvent
Smiles
CC#N.C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with H2O (2×30 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with DCM

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)N)C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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